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molecular formula C8H6FNS B8764086 6-Fluoro-3-methylbenzo[d]isothiazole

6-Fluoro-3-methylbenzo[d]isothiazole

Cat. No. B8764086
M. Wt: 167.21 g/mol
InChI Key: KLHAHYLQAWDOTQ-UHFFFAOYSA-N
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Patent
US07094777B2

Procedure details

A mixture of 6-fluoro-3-methyl-1,2-benzisothiazole [prepared by the method of D. M. Fink and J. T. Strupczewski, Tetrahedron Lett., 1993, 34, 6525] (761 mg, 4.55 mmol), N-bromosuccinimide (0.89 g, 5.0 mmol) and benzoyl peroxide (102 mg (70% (w/w)), 0.29 mmol) in CCl4 (25 mL) was heated at reflux under nitrogen for 6 h. The mixture was allowed to cool and filtered under suction. The filtrate was concentrated and the residue purified by flash silica chromatography, eluting with 1:2 then 1:1 DCM/isohexane to give the title compound as a white solid (569 mg, 51%). 1H NMR (500 MHz, CDCl3) δ 4.82 (3H, s), 7.25 (1H, dt, J=8.8 and 2.2 Hz), 7.60 (1H, dd, J=8.1 and 2.2 Hz), 8.07–8.10 (1H, m). (471 MHz, CDCl3)δF −111.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
102 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([CH3:9])=[N:7][S:8][C:4]=2[CH:3]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:38](Cl)(Cl)([Cl:40])[Cl:39]>>[CH2:38]([Cl:40])[Cl:39].[CH3:2][CH2:3][CH2:4][CH:5]([CH3:10])[CH3:6].[Br:12][CH2:9][C:6]1[C:5]2[CH:10]=[CH:11][C:2]([F:1])=[CH:3][C:4]=2[S:8][N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(C(=NS2)C)C=C1
Step Two
Name
Quantity
0.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
102 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of D
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered under suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 1:2

Outcomes

Product
Name
Type
product
Smiles
C(Cl)Cl.CCCC(C)C
Name
Type
product
Smiles
BrCC1=NSC2=C1C=CC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 569 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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